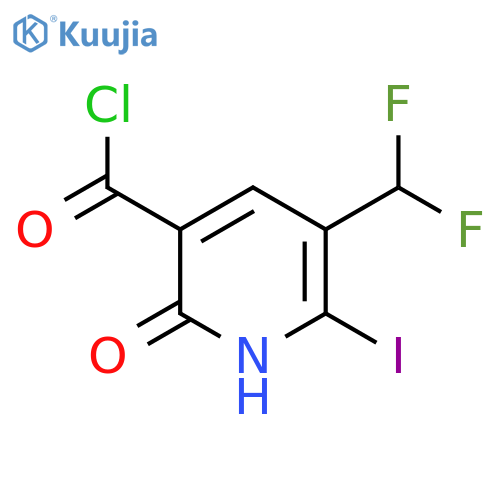Cas no 1805542-97-5 (3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride)
3-(ジフルオロメチル)-6-ヒドロキシ-2-ヨードピリジン-5-カルボニルクロライドは、高度に反応性を有する有機中間体です。分子内にジフルオロメチル基、ヒドロキシル基、ヨード置換基、および反応性の高いカルボニルクロライド基を併せ持つことが特徴です。この多機能性分子は、医薬品や農薬の合成において重要なビルディングブロックとして利用可能です。特に、ハロゲン置換基の存在により、パラジウムカップリング反応などのクロスカップリング反応への適用が可能です。カルボニルクロライド部位はアミンやアルコールとの縮合反応に適しており、複雑な分子骨格の構築に有用です。さらに、ジフルオロメチル基は代謝安定性の向上に寄与するため、医薬品開発分野での応用が期待されます。

1805542-97-5 structure
商品名:3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride
CAS番号:1805542-97-5
MF:C7H3ClF2INO2
メガワット:333.458500146866
CID:4805456
3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride
-
- インチ: 1S/C7H3ClF2INO2/c8-4(13)2-1-3(5(9)10)6(11)12-7(2)14/h1,5H,(H,12,14)
- InChIKey: BLRJFRRJSWLTCD-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(F)F)C=C(C(=O)Cl)C(N1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 365
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 46.2
3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029030064-500mg |
3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride |
1805542-97-5 | 95% | 500mg |
$1,786.10 | 2022-04-01 | |
| Alichem | A029030064-1g |
3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride |
1805542-97-5 | 95% | 1g |
$2,895.00 | 2022-04-01 | |
| Alichem | A029030064-250mg |
3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride |
1805542-97-5 | 95% | 250mg |
$1,078.00 | 2022-04-01 |
3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride 関連文献
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
1805542-97-5 (3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride) 関連製品
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
